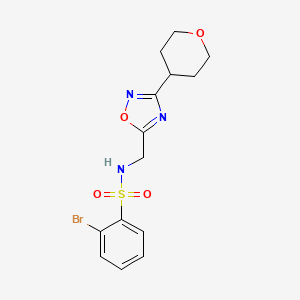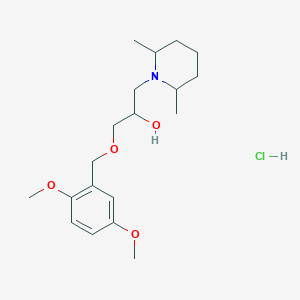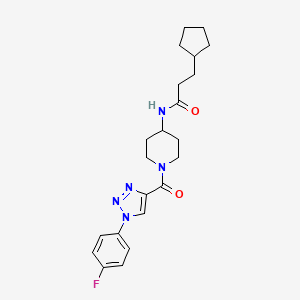
5-(chloromethyl)-3-(4-fluorophenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-3-(4-fluorophenyl)-1H-pyrazole, also known as CMFP, is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its potential to act as an inhibitor of certain enzymes, and its biochemical and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Pyrazole derivatives, including those with a 4-fluorophenyl group, have been synthesized and structurally characterized, providing insights into their molecular conformations and potential applications in materials science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial Activities
- Certain pyrazole derivatives, like 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole, have been shown to exhibit significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Ragavan, Vijayakumar, & Kumari, 2010).
Molecular Docking and In Silico Studies
- Pyrazole compounds have been analyzed using molecular docking and computational studies, indicating their potential in drug design and discovery, particularly for anti-inflammatory and anti-cancer properties (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Crystallography and Tautomeric Forms
- Studies on tautomeric forms of fluorophenyl pyrazoles provide essential data for understanding their chemical properties and potential applications in crystal engineering and pharmaceuticals (Yamuna et al., 2014).
Synthesis for Potential Antipsychotic Agents
- Research into pyrazole derivatives has led to the development of compounds with antipsychotic-like profiles in behavioral animal tests, contributing to the field of neuropsychopharmacology (Wise et al., 1987).
Synthesis Techniques and Ligand Design
- Advanced synthesis techniques have been developed for pyrazoles, enabling the creation of novel compounds with potential applications in ligand design and coordination chemistry (Grotjahn et al., 2002).
Eigenschaften
IUPAC Name |
5-(chloromethyl)-3-(4-fluorophenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2/c11-6-9-5-10(14-13-9)7-1-3-8(12)4-2-7/h1-5H,6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWBDBGZAABFSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)CCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-3-(4-fluorophenyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2412990.png)


![3-allyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412996.png)




![1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B2413002.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2413003.png)

